1,1,1,3,3,3-Hexachloropropane

Overview

Description

Chemical Structure and Properties

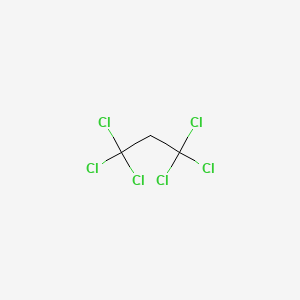

1,1,1,3,3,3-Hexachloropropane (CAS: 3849-33-0) is a fully chlorinated alkane with the molecular formula C₃HCl₆ and a molecular weight of 250.75 g/mol. Its structure features chlorine atoms symmetrically substituted on both terminal carbons (C1 and C3), resulting in high thermal stability. Key physical properties include a boiling point of 210.1°C and a density of 1.70 g/cm³ .

Synthesis

The compound is synthesized via radical-initiated chlorination of propane derivatives. Industrially, it is produced by reacting vinylidene chloride (CCl₂=CH₂) with carbon tetrachloride (CCl₄) in the presence of cuprous chloride (CuCl) and acetonitrile as a solvent . Alternatively, it serves as a precursor for fluorinated compounds like HFC-236fa (1,1,1,3,3,3-hexafluoropropane) through vapor-phase reactions with hydrogen fluoride (HF) over chromium-based catalysts .

Preparation Methods

Catalytic Chlorination of Tetrachloromethane and 1,1-Dichloroethene

Reaction Mechanism and Process Overview

The most industrially prevalent method involves reacting tetrachloromethane (CCl₄) with 1,1-dichloroethene (Cl₂C=CH₂) in the presence of a copper chloride catalyst and a C₃–C₅ alkanenitrile solvent . The reaction proceeds via a radical chain mechanism, where copper chloride facilitates chlorine transfer, promoting the sequential addition of Cl atoms to the dichloroethene backbone. The overall reaction can be summarized as:

This exothermic reaction typically occurs in a continuous-flow reactor, enabling efficient heat management and high throughput .

Process Parameters and Optimization

Key parameters influencing yield and selectivity include temperature, molar reactant ratios, catalyst concentration, and solvent choice.

Table 1: Optimal Conditions for Catalytic Chlorination

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 80–150°C | 110–150°C |

| Molar Ratio (CCl₄:Cl₂C=CH₂) | 0.5:1–3.3:1 | 1.1:1–2.0:1 |

| Catalyst Concentration | 0.1–5 wt% CuCl/CuCl₂ | 1–2 wt% CuCl₂ |

| Solvent | C₃–C₅ alkanenitriles | Propanenitrile (C₂H₅CN) |

Higher temperatures (>110°C) enhance reaction kinetics but risk byproduct formation, such as 1,1,1,3,3,5,5,5-octachloropentane (OCPe). A molar ratio of CCl₄ to Cl₂C=CH₂ above 1.1:1 suppresses OCPe formation, achieving a selectivity ratio (HCPr:OCPe) exceeding 19:1 . Propanenitrile, with its high polarity and stability under reaction conditions, improves catalyst dispersion and product separation .

Catalyst and Solvent Recycling

Copper chloride catalysts and alkanenitrile solvents are recoverable through vacuum distillation and filtration, reducing operational costs. Unreacted CCl₄ and Cl₂C=CH₂ are condensed and recycled into the reactor, achieving >90% atom efficiency . Figure 1 illustrates the closed-loop process, integrating reaction, separation, and recycling units .

Stepwise Chlorination of Tetrachloropropane

Historical Synthesis by Davis and Whaley

The original 1950 method involved chlorinating 1,1,3,3-tetrachloropropane (Cl₂CH-CH₂-CHCl₂) or 1,1,1,3-tetrachloropropane (Cl₃C-CH₂-CH₂Cl) with gaseous chlorine (Cl₂) at 80–100°C . The reaction proceeds through a free-radical pathway, forming 1,1,1,3,3-pentachloropropane as an intermediate before final chlorination to HCPr:

This batch process, while foundational, suffers from low yields (~60%) due to incomplete chlorination and side reactions .

Modern Adaptations and Limitations

Contemporary adaptations employ UV light or radical initiators (e.g., azobisisobutyronitrile) to accelerate chlorine activation. However, scalability remains challenging due to:

-

Byproduct proliferation : Prolonged exposure to Cl₂ generates higher chlorinated alkanes (e.g., C₃Cl₈).

-

Safety concerns : Handling gaseous chlorine at elevated temperatures necessitates specialized equipment .

Comparative Analysis of Preparation Methods

Efficiency and Selectivity

The catalytic method outperforms stepwise chlorination in yield (85–92% vs. 60–70%) and selectivity (HCPr:OCPe >19:1 vs. unquantified) . Continuous operation and solvent recycling further enhance its industrial viability.

Table 2: Method Comparison

| Criterion | Catalytic Chlorination | Stepwise Chlorination |

|---|---|---|

| Yield | 85–92% | 60–70% |

| Selectivity (HCPr:OCPe) | >19:1 | Not reported |

| Scalability | Continuous, multi-ton scale | Batch, lab-scale |

| Byproducts | Minimal (OCPe) | Multiple (C₃Cl₈, HCl) |

| Catalyst/Solvent Recovery | >90% | Not applicable |

Industrial Applicability

The catalytic method’s closed-loop design aligns with green chemistry principles, minimizing waste and energy consumption. In contrast, stepwise chlorination’s batch nature and hazardous reagents limit its commercial use .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexachloropropane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), leading to the formation of less chlorinated derivatives.

Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, potentially leading to the formation of chlorinated carboxylic acids.

Scientific Research Applications

Industrial Applications

Fire Suppression Agent

- 1,1,1,3,3,3-Hexachloropropane is primarily utilized as a fire suppression agent due to its effectiveness in extinguishing fires without leaving residue. It is particularly valuable in environments where water damage must be avoided. The compound operates by displacing oxygen and interrupting the combustion process.

Refrigerant

- This compound serves as a refrigerant in cooling systems. Its low toxicity and non-flammability make it a safer alternative to traditional refrigerants that may pose environmental risks.

Heat Transfer Medium

- In thermal management systems, this compound acts as a heat transfer medium. Its high thermal stability allows for efficient heat exchange processes in various applications.

Dielectric Gas

- The compound is used as a dielectric gas in electrical insulation applications. Its properties help prevent electrical discharge and enhance the safety and efficiency of electrical systems.

Scientific Research Applications

Chemical Synthesis

- This compound is utilized as an intermediate in the synthesis of other fluorinated compounds. For instance, it can be converted into 1,1,1,3,3,3-Hexafluoropropane through reactions with hydrogen fluoride under controlled conditions .

Catalyst in Organic Reactions

- The compound plays a role in catalyzing electrophilic addition reactions involving benzene derivatives. Its unique structure allows it to facilitate complex chemical transformations that are thermodynamically unfavorable without its presence .

Environmental Considerations

Global Warming Potential

- While this compound has beneficial applications, it is also recognized for its high global warming potential (GWP) of 9810 . This raises concerns regarding its emissions and environmental impact. Regulatory measures may affect its usage in certain applications moving forward.

Case Studies and Data Tables

| Application | Description | Key Benefits |

|---|---|---|

| Fire Suppression | Displaces oxygen to extinguish fires without residue | Effective in sensitive environments |

| Refrigerant | Used in cooling systems | Low toxicity and non-flammability |

| Heat Transfer Medium | Facilitates efficient thermal management | High thermal stability |

| Dielectric Gas | Prevents electrical discharge in insulation applications | Enhances safety in electrical systems |

| Chemical Synthesis | Serves as an intermediate for producing fluorinated compounds | Enables complex organic reactions |

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexachloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms on the terminal carbons make the molecule highly reactive, allowing it to participate in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Chlorinated Propanes

Structural and Functional Insights :

- Symmetry vs. Reactivity : The symmetrical substitution in this compound enhances thermal stability compared to asymmetrical isomers like 1,1,2,2,3,3-hexachloropropane, which degrades more readily under heat .

- Chlorine Content : Higher chlorine content correlates with increased boiling points and density but also elevates environmental persistence and bioaccumulation risks.

Fluorinated Analogs

Key Differences :

- Environmental Impact : HFC-236fa has a significantly higher GWP than its chlorinated precursor due to strong infrared absorption, necessitating strict regulatory controls .

- Synthesis Efficiency : Fluorination of this compound achieves ~88–90% yield for HFC-236fa, outperforming pentachloropropane routes .

Mixed Halogenated Propanes

- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): A fluorinated alcohol derived from hexachloropropane, used as a solvent in peptide synthesis (e.g., Aβ1–42 oligomer preparation) due to its low nucleophilicity and high polarity .

Data Tables

Table 1: Physical Properties of Chlorinated Propanes

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | 250.75 | 210.1 | 1.70 |

| 1,1,2,2,3,3-Hexachloropropane | 250.75 | 180–185 | 1.65 |

| 1,1,1,3,3-Pentachloropropane | 216.33 | 183.7 | 1.58 |

Table 2: Fluorination Reaction Efficiency

| Precursor | Product | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | HFC-236fa | Cr₂O₃ | 88–90 |

| 1,1,1,3,3-Pentachloropropane | HFC-245fa | SbCl₅ | 75–80 |

Biological Activity

1,1,1,3,3,3-Hexachloropropane (HCC-230fa) is a chlorinated hydrocarbon with significant industrial applications and potential health implications. Its chemical structure consists of six chlorine atoms attached to a propane backbone, specifically represented by the formula . This compound has been studied for its biological activity, particularly in relation to toxicity and reproductive effects.

Toxicological Profile

The biological activity of HCC-230fa has been primarily evaluated through animal studies, particularly focusing on its inhalation toxicity. A significant study involved male and female rats exposed to varying concentrations of HCC-230fa over a 15-week period. The findings revealed several key effects:

- Body Weight and Food Consumption : Rats exposed to 25 ppm exhibited lower mean body weights and food consumption compared to control groups .

- Hematological Changes : Exposure resulted in decreased total leukocyte and lymphocyte counts at the highest concentration, indicating potential immunotoxic effects .

- Pathological Findings : Histopathological examinations showed hepatocellular hypertrophy and chronic progressive nephropathy in high-dose groups .

- Reproductive Toxicity : Significant reductions in epididymal sperm counts and motility were observed at 25 ppm; however, these changes were not associated with histopathological alterations in reproductive organs .

Inhalation Exposure Study

In a controlled study, rats were subjected to inhalation exposure for 6 hours daily over five days a week. The results indicated that:

- The no-observed-adverse-effect level (NOAEL) was determined to be 2.5 ppm.

- At 25 ppm, notable adverse effects included decreased body weight gains and food intake during the exposure period .

Developmental Toxicity

Another study highlighted maternal and developmental toxicity at similar exposure levels. Significant reductions in mean maternal body weight were noted, alongside developmental impacts on fetuses . This suggests that HCC-230fa poses risks not only to adult organisms but also to developing offspring.

Summary of Findings

| Biological Effect | Concentration (ppm) | Observed Effects |

|---|---|---|

| Body Weight Reduction | 25 | Lower mean body weights and food consumption |

| Hematological Changes | 25 | Decreased leukocyte and lymphocyte counts |

| Hepatic Effects | 25 | Hepatocellular hypertrophy |

| Renal Effects | 25 | Chronic progressive nephropathy |

| Reproductive Toxicity | 25 | Reduced sperm counts and motility |

| Developmental Toxicity | 25 | Maternal weight loss; fetal developmental impacts |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,1,1,3,3,3-hexachloropropane, and how can reaction conditions be optimized for laboratory-scale production?

The primary synthesis route involves fluorination of chlorinated propane derivatives. A widely cited method reacts 1,1,1,3,3-pentachloropropane (HCC-240fa) or related precursors with hydrogen fluoride (HF) in the gas phase (250–400°C) using chromium-based catalysts (e.g., CrCl₃ supported on carbon). Key parameters include:

- Temperature : 90–95°C for liquid-phase reactions .

- Catalyst loading : Chromium(III) chloride enhances selectivity and yield .

- Pressure : Controlled below 240 psig to prevent side reactions .

Typical yields range from 88–90% for HFC-236fa (a fluorinated derivative) under optimized conditions .

Table 1 : Example reaction conditions from patent literature :

| Precursor | Catalyst | Temp. (°C) | Pressure (psig) | Yield (%) |

|---|---|---|---|---|

| HCC-230 | CrCl₃ | 95 | <240 | 90 |

Q. How can researchers characterize the purity and structural integrity of this compound in synthetic workflows?

Key analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile impurities and byproducts.

- Nuclear magnetic resonance (NMR) : Confirms molecular structure via characteristic ¹³C/¹H signals.

- Boiling point verification : Pure this compound has a boiling point of ~469.9 K (196.8°C) .

- Infrared spectroscopy (IR) : Detects functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Distillation is commonly used for purification, with fractional distillation recommended for isolating isomers (e.g., 1,1,2,2,3,3-hexachloropropane) .

Advanced Research Questions

Q. What are the mechanistic insights into the fluorination of this compound, and how do side reactions impact yield?

The fluorination mechanism proceeds via nucleophilic substitution, where HF replaces Cl atoms. Chromium catalysts stabilize intermediate radicals, reducing energy barriers . Common side reactions include:

- Incomplete substitution : Leads to partially fluorinated byproducts (e.g., HFC-245fa).

- Thermal decomposition : At >250°C, C-Cl bonds may cleave, forming chlorinated alkenes (e.g., hexachloropropene) .

Mitigation strategies : - Use excess HF to drive complete substitution.

- Optimize catalyst dispersion to minimize coking and deactivation .

Q. How do structural isomers of hexachloropropane influence reactivity in fluorination or catalytic applications?

Isomers like 1,1,2,2,3,3-hexachloropropane (CAS 15600-01-8) exhibit distinct reactivity due to steric and electronic effects:

- Steric hindrance : Symmetrical 1,1,1,3,3,3-isomer facilitates uniform substitution, whereas asymmetrical isomers (e.g., 1,1,2,2,3,3-) show slower reaction kinetics .

- Catalytic selectivity : 1,1,1,2,3,3-Hexachloropropane acts as a fluorination catalyst but produces stereoisomers with lower selectivity compared to the 1,1,1,3,3,3-isomer .

Table 2 : Isomer comparison :

| Isomer | Molecular Formula | Boiling Point (°C) | Reactivity in Fluorination |

|---|---|---|---|

| 1,1,1,3,3,3- (HCC-230) | C₃Cl₆ | 196.8 | High |

| 1,1,2,2,3,3- | C₃Cl₆ | 220 (estimated) | Moderate |

Q. What environmental and safety considerations are critical when handling this compound in laboratory settings?

- Toxicity : Acute exposure risks include respiratory irritation, neurotoxicity, and skin corrosion .

- Environmental persistence : High chlorine content contributes to bioaccumulation potential.

- Waste disposal : Incineration in halogen-approved facilities is recommended to avoid dioxin formation .

Safety protocols : - Use fume hoods and personal protective equipment (PPE) including gloves, goggles, and flame-resistant lab coats .

- Monitor airborne concentrations to stay below OSHA permissible exposure limits (PELs).

Q. How can computational modeling aid in predicting the thermodynamic properties of this compound derivatives?

Density functional theory (DFT) and molecular dynamics simulations predict:

- Thermal stability : Bond dissociation energies for C-Cl bonds (~70–80 kcal/mol) .

- Phase behavior : Vapor-liquid equilibrium data for distillation optimization .

- Reaction pathways : Transition states in fluorination mechanisms .

Tools like Gaussian or NWChem integrate with experimental data (e.g., NIST boiling points) to validate models .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant?

Key challenges include:

- Catalyst longevity : Chromium catalysts degrade under prolonged high-temperature conditions .

- Byproduct management : HCl gas removal requires scrubbers to prevent equipment corrosion .

- Energy efficiency : High-temperature reactions necessitate heat recovery systems.

Solutions : - Continuous-flow reactors improve heat and mass transfer .

- Heterogeneous catalysts (e.g., Cr₂O₃/SiO₂) enhance recyclability .

Properties

IUPAC Name |

1,1,1,3,3,3-hexachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAZDGZMVABIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074600 | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3607-78-1 | |

| Record name | 1,1,1,3,3,3-Hexachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.